2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride
Description
2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride is a synthetic primary amine derivative characterized by a hexanamide backbone substituted with a pyridin-3-yl ethyl group and an amino moiety. Notably, commercial availability of this compound has been discontinued, as indicated by recent catalogs from suppliers like CymitQuimica .
Properties
IUPAC Name |
2-amino-N-(1-pyridin-3-ylethyl)hexanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.ClH/c1-3-4-7-12(14)13(17)16-10(2)11-6-5-8-15-9-11;/h5-6,8-10,12H,3-4,7,14H2,1-2H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLOIBCVWHUKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(C)C1=CN=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride typically involves the reaction of 2-aminohexanoic acid with 3-pyridyl ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or secondary amines.
Scientific Research Applications
2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be classified based on backbone length, substituent groups, and salt forms. Below is a comparative analysis with key examples:
Table 1: Structural and Functional Comparison
Key Findings from Structural Analysis
Backbone Flexibility: The hexanamide backbone of 2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide provides moderate flexibility compared to rigid sulfonamide cores (e.g., 4-amino-N-ethyl-N-methylbenzenesulfonamide). This flexibility may enhance binding to dynamic biological targets . In contrast, 6-aminohexanoic acid hydrazide’s shorter chain limits conformational diversity but improves metabolic stability .
This feature may improve affinity for metal ions or enzymes . Sulfonamide derivatives (e.g., 4-amino-N-ethyl-N-methylbenzenesulfonamide) exhibit stronger acidity due to the sulfonyl group, which could influence pharmacokinetic properties .
Commercial Viability: Both 2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride and 4-amino-N-ethyl-N-methylbenzenesulfonamide were discontinued by 2025, suggesting challenges in synthesis scalability or niche demand .
Biological Activity
2-Amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Its unique structure, which features a pyridine ring, an amino group, and a hexanamide moiety, suggests various mechanisms of action that may be exploited in therapeutic applications.
- Molecular Formula : C13H18N2Cl
- Molecular Weight : 271.79 g/mol
- Structure : The compound consists of a pyridine ring attached to a hexanamide chain, which contributes to its biological activity through interactions with enzymes and receptors.
The biological activity of this compound is primarily attributed to:
- Binding Affinity : The pyridine ring enhances the ability to interact with various biological targets, potentially modulating enzyme activity or receptor binding.
- Hydrogen Bonding : The presence of the amine group and amide bond allows for hydrogen bonding, which is crucial for drug-target interactions.
- Enzyme Inhibition : Studies indicate that similar compounds often exhibit significant interactions with enzymes, suggesting potential roles in enzyme inhibition.
Antimicrobial Properties
Research indicates that this compound has shown promising antimicrobial activity. It has been studied against various bacterial strains, demonstrating potential as an antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways associated with apoptosis and cell cycle regulation.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at various concentrations.
- The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
-
Anticancer Activity :
- In vitro studies on human cancer cell lines demonstrated that the compound reduced cell viability by up to 70% at a concentration of 50 µM.
- Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, involving caspase activation and cytochrome c release.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | 50 (anticancer) | Promising lead compound |
| Compound A | Structure | Antimicrobial | 20 | More potent against E. coli |
| Compound B | Structure | Anticancer | 15 | Higher selectivity towards cancer cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
